molecular formula C14H17ClF3N3O2 B2826595 Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate CAS No. 338979-08-1

Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate

Cat. No.: B2826595
CAS No.: 338979-08-1
M. Wt: 351.75
InChI Key: SEMIHKPHPHQBRG-UHFFFAOYSA-N
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Description

Historical Development of Trifluoromethylpyridine Piperazine Derivatives

The synthesis of trifluoromethylpyridine piperazine derivatives originated from mid-20th-century efforts to optimize halogenated pyridine intermediates for agricultural applications. Early methodologies, such as liquid-phase chlorination of 2-chloro-5-trifluoromethylpyridine, faced industrial limitations due to excessive catalyst requirements (e.g., 1:1 substrate-to-catalyst ratios) and prolonged reaction times exceeding 15 hours. These challenges spurred innovations in vapor-phase reactions, particularly the use of activated carbon or metal chloride catalysts (e.g., FeCl₃, SbCl₅) at temperatures below 500°C, which selectively chlorinated the pyridine ring’s 3-position while minimizing side-chain modifications.

A pivotal advancement emerged with the development of ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate, which integrated piperazine moieties to enhance molecular flexibility and binding affinity. This compound’s synthesis typically involves:

  • Vapor-phase chlorination of 5-trifluoromethylpyridine derivatives to yield 3-chloro-5-trifluoromethylpyridine intermediates.
  • Nucleophilic aromatic substitution to introduce the piperazine group at the pyridine’s 2-position.
  • Esterification of the piperazine nitrogen with ethyl chloroacetate to form the final acetate derivative.

Comparative studies between liquid- and vapor-phase methods demonstrate that the latter reduces catalyst load by 60–70% and achieves reaction completion within 2–4 hours, enabling scalable production.

Classification Within Heterocyclic Compound Libraries

This compound belongs to two distinct heterocyclic families:

  • Pyridines : Characterized by a six-membered aromatic ring with one nitrogen atom, the 3-chloro-5-trifluoromethyl substitution pattern confers strong electron-withdrawing effects, stabilizing the ring against nucleophilic attack.
  • Piperazines : The 1,4-diazacyclohexane moiety introduces conformational flexibility, facilitating interactions with biological targets such as enzyme active sites or viral capsid proteins.

Structural Comparison of Representative Derivatives

Compound Pyridine Substituents Piperazine Modification Bioactivity
Target Compound 3-Cl, 5-CF₃ Ethyl acetate side chain Intermediate for agrochemicals
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine 6-CF₃ Unmodified piperazine Antiviral lead
Phenylpiperazine acaricides Phenyl group Varied alkyl/acyl substitutions Acaricidal

This classification highlights the compound’s unique hybrid architecture, which merges the metabolic stability of fluorinated pyridines with the pharmacological versatility of piperazines.

Significance in Agrochemical Research

The compound’s agrochemical relevance stems from its dual role as:

  • Synthetic Intermediate : It serves as a precursor for derivatives with demonstrated activity against plant viruses, including tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). For example, trifluoromethylpyridine piperazine analogs exhibit protective effects at EC₅₀ values as low as 18.4 μg/mL, surpassing commercial agents like ningnanmycin.
  • Structure-Activity Relationship (SAR) Probe : Modifications to the ethyl acetate side chain or pyridine substituents enable systematic exploration of steric and electronic effects on bioactivity. Recent work has shown that chloro and trifluoromethyl groups at the 3- and 5-positions enhance membrane permeability and target binding.

Mechanistic studies indicate that such derivatives activate plant defense pathways, including phenylpropanoid biosynthesis, which upregulates enzymes like phenylalanine ammonia-lyase (PAL) and superoxide dismutase (SOD). These biochemical effects correlate with reduced viral replication rates in tobacco and cucumber models.

Research Objectives and Scope

Current research priorities include:

  • Optimizing Synthetic Efficiency : Developing continuous-flow vapor-phase reactors to improve yield and purity during chlorination steps.
  • Expanding Bioactivity Profiles : Screening this compound against emerging plant pathogens, such as Fusarium spp. and Xanthomonas spp., to evaluate broad-spectrum potential.
  • Elucidating Molecular Mechanisms : Using cryo-electron microscopy and molecular docking to characterize interactions between the compound and viral RNA-dependent RNA polymerases.

These objectives align with global efforts to address pesticide resistance and climate-resilient crop development, positioning the compound as a strategic candidate for next-generation agrochemicals.

Properties

IUPAC Name

ethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF3N3O2/c1-2-23-12(22)9-20-3-5-21(6-4-20)13-11(15)7-10(8-19-13)14(16,17)18/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMIHKPHPHQBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is mentioned that this compound is used for proteomics research Proteomics is the large-scale study of proteins, particularly their structures and functions

Mode of Action

As a compound used in proteomics research, it may interact with proteins in a variety of ways, potentially altering their structure or function.

Biochemical Pathways

Given its use in proteomics research, it’s likely that it could impact a wide range of biochemical pathways depending on the proteins it interacts with

Result of Action

As a compound used in proteomics research, its effects would likely depend on the specific proteins it interacts with and how these interactions alter cellular processes.

Biological Activity

Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate is a synthetic compound with notable biological activity, particularly in pharmacological contexts. This article reviews its structure, biological mechanisms, and relevant research findings.

Compound Overview

  • Chemical Name : this compound
  • CAS Number : 338979-08-1
  • Molecular Formula : C₁₄H₁₇ClF₃N₃O₂
  • Molecular Weight : 351.75 g/mol

Structure-Activity Relationship (SAR)

The compound features a piperazine ring substituted with a pyridine moiety that includes both chloro and trifluoromethyl groups. These substituents significantly influence the compound's lipophilicity and basicity, which are critical for its interaction with biological targets.

Table 1: Key Structural Features

FeatureDescription
Piperazine RingCentral structure influencing binding
Pyridine SubstituentEnhances lipophilicity and biological activity
Trifluoromethyl GroupModifies electronic properties
Chloro GroupPotentially increases reactivity

This compound has been investigated for its potential to modulate various biological pathways. Its mechanism of action likely involves:

  • Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group may enhance binding affinity to specific enzymes or receptors.
  • Interaction with Ion Channels : Preliminary studies suggest potential interactions with hERG (human Ether-à-go-go Related Gene) channels, which are crucial for cardiac repolarization.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, a study demonstrated that derivatives containing trifluoromethyl groups showed significant antibacterial activity against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Properties : Compounds related to this structure have been shown to possess anti-inflammatory effects in vitro, indicating that this compound may also exhibit similar activity .
  • Cancer Cell Growth Inhibition : In a recent investigation, analogs of this compound were tested for their ability to inhibit cancer cell growth. Results indicated that certain derivatives significantly reduced viability in tumorigenic cell lines while sparing normal cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against pathogens
Anti-inflammatoryReduced inflammatory markers
Cancer Growth InhibitionSelectively inhibited tumor cell growth

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Versatility: Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate serves as a key intermediate for synthesizing hydrazides, iminopropanoates, and quinoline derivatives, demonstrating adaptability in drug discovery .
  • Biological Relevance: Piperazine-pyridine analogs are prevalent in neuroactive compounds (e.g., aripiprazole derivatives), while pyridinyloxy-phenoxy structures dominate herbicide design .
  • Structure-Activity Relationships (SAR): Ester vs. Hydrazide: Hydrazide derivatives show improved solubility but reduced membrane permeability. Heterocyclic Core: Quinoline derivatives exhibit enhanced DNA interaction but higher metabolic clearance .

Q & A

Q. What are the key structural features of Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate, and how do they influence its physicochemical properties?

The compound comprises a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively, linked to a piperazine moiety via an ethyl acetate bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine ring introduces conformational flexibility, potentially influencing solubility and intermolecular interactions . Characterization via NMR and mass spectrometry is critical for confirming structural integrity, particularly verifying the substitution pattern on the pyridine ring .

Q. What synthetic methodologies are commonly employed to prepare this compound?

A typical synthesis involves coupling 3-chloro-5-(trifluoromethyl)-2-pyridinylpiperazine with ethyl bromoacetate under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like potassium carbonate. Reaction monitoring via TLC or HPLC is recommended to optimize yield (typically 60-80%) and purity (>95%) . Post-synthesis purification often employs column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can researchers validate the purity and identity of this compound?

Standard protocols include:

  • HPLC/GC-MS : To assess purity (>95%) and detect residual solvents.
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon backbone, with emphasis on distinguishing piperazine N–CH2_2 peaks (~δ 2.5–3.5 ppm) and the trifluoromethyl group (~δ -62 ppm in 19^19F NMR) .
  • Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C: 47.80%, H: 4.87%, Cl: 10.07%) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, ethanol). Stability studies indicate degradation under prolonged exposure to light or acidic conditions. Storage recommendations include airtight containers at -20°C in the dark, with periodic purity checks via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Key strategies include:

  • Analog Synthesis : Modify the piperazine ring (e.g., replace with diazepane) or ester group (e.g., hydrolyze to carboxylic acid) to assess impact on bioactivity .
  • Biological Screening : Test analogs against enzyme targets (e.g., kinases, GPCRs) using fluorescence-based assays or SPR for binding affinity measurements.
  • Computational Modeling : Dock the compound into predicted binding pockets (e.g., using AutoDock Vina) to identify critical interactions, such as hydrogen bonding with the piperazine nitrogen .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity interference. Mitigation steps:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) in triplicate.
  • Orthogonal Assays : Confirm hits using alternative methods (e.g., cell viability vs. enzymatic inhibition).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolysis of the ester group) that may confound results .

Q. How can the synthetic route be optimized for scalability while maintaining enantiomeric purity?

  • Catalyst Screening : Evaluate palladium or copper catalysts for coupling efficiency.
  • Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce side reactions.
  • Chiral HPLC : Monitor enantiomeric excess if stereocenters are introduced during synthesis .

Q. What strategies are effective in identifying biological targets for this compound?

  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by tryptic digest and LC-MS/MS identification .
  • Gene Knockout Models : CRISPR/Cas9-mediated deletion of candidate targets (e.g., kinases) to observe phenotypic rescue in cellular assays .

Q. How can researchers address low bioavailability in preclinical studies?

  • Prodrug Design : Convert the ethyl ester to a more hydrolytically stable moiety (e.g., tert-butyl ester).
  • Nanocarrier Formulation : Encapsulate in liposomes or polymeric nanoparticles to enhance solubility and tissue penetration .

Q. What analytical techniques are recommended for studying degradation products under stressed conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (acid/base).
  • High-Resolution Mass Spectrometry (HRMS) : Identify degradation fragments (e.g., loss of trifluoromethyl group observed at m/z 287.08) .

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